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molecular formula C11H11N3O2 B173231 ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 171193-35-4

ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No. B173231
M. Wt: 217.22 g/mol
InChI Key: DYPKAMXVXCKHIX-UHFFFAOYSA-N
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Patent
US08470820B2

Procedure details

Pyridin-2-yl-1H-pyrazol-4-carboxylic acid ethyl ester (0.81 g, 3.73 mmol) was dissolved in a THF/ethanol (50 ml/10 ml) mixture, cooled to 0° C. and treated with lithium hydroxide (11.2 ml, 1N aqueous solution). The reaction mixture was allowed to warm-up to ambient temperature and subsequently stirred at that temperature for 7 h. The reaction mixture was extracted with dichloromethane (4×100 ml) and the combined organic phases were dried and evaporated to yield the product as white solid (0.68 g, 96%) which was used without any further purification.
Quantity
0.81 g
Type
reactant
Reaction Step One
Name
THF ethanol
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[CH:10]=1)=[O:5])C.[OH-].[Li+]>C1COCC1.C(O)C>[N:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[N:9]1[CH:10]=[C:6]([C:4]([OH:5])=[O:3])[CH:7]=[N:8]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.81 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1)C1=NC=CC=C1
Name
THF ethanol
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1.C(C)O
Step Two
Name
Quantity
11.2 mL
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
subsequently stirred at that temperature for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm-up to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with dichloromethane (4×100 ml)
CUSTOM
Type
CUSTOM
Details
the combined organic phases were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
N1=C(C=CC=C1)N1N=CC(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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